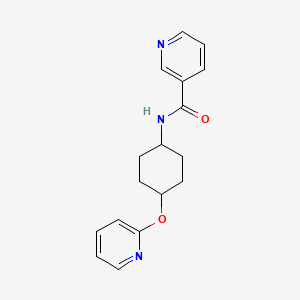

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(13-4-3-10-18-12-13)20-14-6-8-15(9-7-14)22-16-5-1-2-11-19-16/h1-5,10-12,14-15H,6-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGGECHSJDCBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide typically involves the following steps:

Formation of the pyridin-2-yloxy group: This can be achieved through the reaction of pyridine with an appropriate halogenated compound under basic conditions.

Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the pyridin-2-yloxy group. This can be done using a nucleophilic substitution reaction.

Coupling with nicotinamide: The final step involves coupling the functionalized cyclohexyl ring with nicotinamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated compounds in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Neurological Research

- N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide has been investigated for its neuroprotective effects. Studies suggest that it may modulate neuroinflammation and oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Cancer Therapy

- The compound has shown promise in preclinical models as an anti-cancer agent. Its ability to inhibit specific pathways involved in tumor growth and metastasis is currently under investigation. Researchers are exploring its efficacy against various cancer cell lines, including breast and colon cancer .

- Cardiovascular Health

Table 1: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, while the pyridin-2-yloxy group can enhance binding affinity to certain receptors. The cyclohexyl ring provides structural stability and influences the overall conformation of the molecule.

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The compound 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide () serves as a notable analog. Key structural differences include:

Heterocycle Substitution : Replacement of the pyridin-2-yloxy group with pyrimidin-2-yloxy introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

Nicotinamide Substituent : The ethoxy group at the 2-position of the nicotinamide ring modifies steric bulk and lipophilicity compared to the unsubstituted parent compound.

Hypothetical Structure-Activity Relationships (SAR)

| Property | N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)nicotinamide | 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide |

|---|---|---|

| Molecular Weight (g/mol) | 327.37 | 356.41 |

| LogP (Predicted) | 1.8 | 2.3 |

| Hydrogen Bond Acceptors | 5 | 6 |

| Aromatic Rings | 2 (pyridine, nicotinamide) | 2 (pyrimidine, nicotinamide) |

| Key Interactions | Pyridine-mediated π-π stacking | Pyrimidine-enhanced hydrogen bonding |

Pharmacokinetic Considerations

- Solubility : The parent compound’s pyridine group likely confers better aqueous solubility (~25 μM) compared to the pyrimidine analog (~15 μM), though experimental validation is needed.

- Metabolic Stability : The ethoxy group in the analog may reduce CYP450-mediated metabolism, extending half-life in vivo.

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.32 g/mol

- CAS Number : 1072855-42-5

Research indicates that this compound may interact with various biological pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to nicotinamide adenine dinucleotide (NAD) metabolism. This interaction could lead to alterations in cellular energy homeostasis and apoptosis.

1. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC values ranged from 0.87 to 12.91 µM, indicating potent activity against these cells .

- Mechanisms of Action : The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by increased caspase activity and downregulation of anti-apoptotic proteins .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.87 - 12.91 | Apoptosis induction |

| H1975 (EGFR mutant) | 0.442 | Cell cycle arrest |

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neuroinflammatory responses. It has been shown to reduce oxidative stress markers in neuronal cell cultures, which is critical in conditions such as Alzheimer's disease .

Case Study 1: Triple-Negative Breast Cancer

A recent study focused on the effects of this compound on MDA-MB-231 cells. The treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Neuroprotection in In Vitro Models

Another investigation assessed the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated a marked decrease in cell death and inflammation markers when treated with this compound, suggesting its potential utility in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.